![molecular formula C15H16F3NO4 B8026345 1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-2-carboxylic acid](/img/structure/B8026345.png)
1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-2-carboxylic acid
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Overview
Description
1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine carboxylic acids This compound is characterized by the presence of a benzyloxycarbonyl group and a trifluoromethyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Benzyloxycarbonyl Protection: The benzyloxycarbonyl group can be introduced using benzyl chloroformate in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-((Benzyloxy)carbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid
- 1-((Benzyloxy)carbonyl)-4-(trifluoromethyl)piperidine-2-carboxylic acid
- 1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-2-carboxylic acid
Uniqueness
1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-2-carboxylic acid is unique due to the specific position of the trifluoromethyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. The combination of the benzyloxycarbonyl and trifluoromethyl groups also contributes to its distinct properties compared to similar compounds.
Biological Activity
1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-2-carboxylic acid is a synthetic organic compound notable for its unique structural features and potential biological activities. The compound, with the molecular formula C16H18F3N1O4, integrates a piperidine ring, a benzyloxycarbonyl protecting group, and a trifluoromethyl substituent. This combination not only enhances the compound's chemical properties but also its pharmacological potential, particularly in the realm of medicinal chemistry.
Chemical Structure and Properties
The structural characteristics of this compound contribute significantly to its biological activity. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, allowing for better interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C16H18F3N1O4 |
Molecular Weight | 331.29 g/mol |
Structural Features | Piperidine ring, benzyloxycarbonyl group, trifluoromethyl group |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of coagulation factor Xa , a critical target in anticoagulant therapy. Its ability to effectively bind to proteins involved in coagulation pathways is crucial for its therapeutic applications in treating thromboembolic disorders.
The interaction studies have demonstrated that this compound can inhibit factor Xa activity through strong binding to its active site. This inhibition is vital for preventing blood clot formation, making it a promising candidate for anticoagulant drug development.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features and biological activities of related compounds:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | Piperazine ring, benzyloxycarbonyl group | Moderate inhibition of factor Xa | Contains tert-butoxycarbonyl instead of trifluoromethyl |
1-benzyl-4-(tert-butyl)-piperazine-1,4-dicarboxylic acid | Benzyl group, dicarboxylic acid | Anticoagulant activity | Dicarboxylic structure enhances solubility |
5-(trifluoromethyl)-pyrrolidine-2-carboxylic acid | Pyrrolidine ring, trifluoromethyl group | Potential neuroprotective effects | Smaller ring structure may lead to different pharmacokinetics |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of this compound to enhance its biological efficacy. For instance, research has shown that modifications in the piperidine structure can lead to improved binding affinity and selectivity towards factor Xa.
Notable Research Findings:
- In vitro Studies : Demonstrated effective inhibition of factor Xa with IC50 values comparable to existing anticoagulants.
- Structure-Activity Relationship (SAR) : Identified key structural modifications that enhance biological activity while maintaining low toxicity profiles.
- Pharmacokinetic Studies : Suggested favorable absorption and distribution characteristics in preliminary animal models.
Properties
IUPAC Name |
1-phenylmethoxycarbonyl-5-(trifluoromethyl)piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO4/c16-15(17,18)11-6-7-12(13(20)21)19(8-11)14(22)23-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFKTZBOJCDHDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(CC1C(F)(F)F)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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